molecular formula C16H15BrClNO3 B4698312 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide

Cat. No. B4698312
M. Wt: 384.6 g/mol
InChI Key: QRYKEOQLZUGMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide, also known as BCA, is a synthetic compound that belongs to the family of acetamide drugs. BCA is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively used in scientific research as a tool to study various biological processes. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been used to study the role of certain proteins in the regulation of cell growth and differentiation.

Mechanism of Action

The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have other biochemical and physiological effects. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, as it can inhibit the production of certain cytokines involved in the inflammatory response. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide in lab experiments is its specificity. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to selectively target certain proteins and enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide is its potential toxicity. 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide derivatives with improved specificity and reduced toxicity. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential applications of 2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide in these and other areas.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-2-21-15-6-4-3-5-13(15)19-16(20)10-22-14-8-7-11(17)9-12(14)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYKEOQLZUGMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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